molecular formula C9H17NO2 B3032860 2-(1-aminocycloheptyl)acetic acid CAS No. 58885-91-9

2-(1-aminocycloheptyl)acetic acid

Cat. No.: B3032860
CAS No.: 58885-91-9
M. Wt: 171.24
InChI Key: XSBOVKBISBNWPQ-UHFFFAOYSA-N
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Description

2-(1-Aminocycloheptyl)acetic acid is a chiral amino acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research . It features a cycloheptyl group attached to the alpha-carbon of the amino acid backbone, a structural motif known to confer conformational flexibility and influence steric properties, which is crucial for designing molecules with specific biological activities . Compounds within this class of cyclic amino acids have demonstrated significant potential in neuropharmacology, with research suggesting they may interact with neurotransmitter systems in the central nervous system . Preliminary studies on structurally similar compounds indicate potential for modulating glutamate and GABAergic systems, which are fundamental to maintaining the balance between excitatory and inhibitory neurotransmission . This mechanism points to possible applications in researching neurological disorders. Furthermore, related cyclic amino acids have been investigated for the therapy of certain cerebral diseases, including certain forms of epilepsy, faintness attacks, and hypokinesia, and may also improve cerebral functions . The synthesis of this compound and its analogs can be achieved through several methods, including esterification and hydrolysis routes or a Hofmann rearrangement of a cycloheptyl diacetic acid monoamide precursor, which can offer high yields and purity . As a specialized chiral synthon, this compound provides researchers with a critical intermediate for developing new therapeutic agents and exploring complex biochemical pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocycloheptyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-9(7-8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOVKBISBNWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306658
Record name 1-Aminocycloheptaneacetic acid
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-91-9
Record name 1-Aminocycloheptaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58885-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Aminocycloheptyl Acetic Acid and Its Analogues

Direct Synthesis Approaches to Cycloalkane-1-aminoacetic Acids

Direct methods aim to construct the target cyclic β-amino acid skeleton without the primary intention of controlling stereochemistry, often resulting in racemic mixtures that may be resolved in later steps.

The Rodionov reaction is a classic method for synthesizing β-amino acids. It involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine. For the synthesis of 2-(1-aminocycloheptyl)acetic acid, the precursor would be cycloheptanecarboxaldehyde. The reaction proceeds via a Knoevenagel condensation of the aldehyde and malonic acid, followed by a conjugate addition of the amine.

While a robust method, the Rodionov reaction is particularly useful for producing racemic β-amino acids from aldehydes, which are often available from renewable biomass sources researchgate.net. The resulting racemic mixtures can then be resolved into pure enantiomers through kinetic resolution, for example, by using (S)-β-transaminases researchgate.net.

Catalytic hydrogenation is a versatile and widely employed strategy in the synthesis of cyclic amino acids. This approach typically involves the reduction of a suitable precursor containing a nitro group or a carbon-carbon double bond.

One common strategy involves the hydrogenation of a nitro-containing intermediate. For instance, a method for synthesizing 1-(aminomethyl)cyclohexylacetic acid, a close analogue of the target compound, utilizes the hydrogenation of a 1-(nitromethyl)cyclohexyl acetic acid derivative in the presence of a palladium on carbon (Pd/C) catalyst google.com. This process effectively reduces the nitro group to the primary amine, yielding the final amino acid. A similar sequence starting from cycloheptanone (B156872) could be envisioned.

Another approach is the hydrogenation of unsaturated precursors. The asymmetric hydrogenation of α-enamides using chiral catalysts can produce β-branched amino acids with high enantioselectivity acs.org. Furthermore, rhodium-catalyzed cascade hydrogenation has been shown to create cyclic peptides with excellent stereocontrol nih.gov. Ruthenium-based catalysts have also been explored for the hydrogenation of amino acids, demonstrating high selectivity and the ability to maintain optical purity umaine.edu. In some syntheses, catalytic hydrogenation is used to reduce an aromatic ring to a cycloalkane, as seen in the preparation of 2-(4-aminocycloheptyl)-ethyl acetate (B1210297) from a 4-nitrophenylacetic acid precursor, although this often requires high pressure and can be complex google.com.

Catalyst SystemSubstrate TypeProductReference
Palladium on Carbon (Pd/C)Nitromethyl derivativeCyclic β-amino acid google.com
Rhodium-based catalystsCyclic dehydropeptidesCyclic peptides nih.gov
Ruthenium on Carbon (Ru/C)Amino acidsAmino alcohols umaine.edu
Rh-MoOx/SiO2Amino acidsAmino alcohols rsc.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials youtube.com. These reactions are advantageous due to their operational simplicity and atom economy.

The Mannich reaction is a well-known MCR for preparing β-amino compounds youtube.com. It involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. Variations of the Mannich reaction, such as the reaction between aldehydes, ketones, and amines, are widely used to synthesize β-aminoketones, which are precursors to β-amino acids rsc.org. For example, the one-pot reaction of an aromatic aldehyde, an enolizable ketone, and a nitrile can yield β-acetamido ketones organic-chemistry.org. The use of Lewis acid catalysts can efficiently promote Mannich-type reactions between imines and ketene (B1206846) silyl (B83357) acetals to afford β-amino esters organic-chemistry.org. More recently, novel MCRs involving arynes, imines, and nitriles have been developed to synthesize chiral β-aminonitriles without the need for a metal catalyst nih.gov.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of enantiomerically pure this compound is of paramount importance.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

This strategy has been successfully applied to the synthesis of cyclic β-amino acids. For example, a chelation-controlled 1,3-dipolar cycloaddition reaction using N-hydroxyphenylglycinol as a chiral auxiliary can produce isoxazolidines with high diastereomeric excess, which can then be converted into cyclic β-amino acid derivatives nih.gov. Another approach involves the diastereoselective reduction of chiral β-enamino esters, where (−)-8-phenylmenthol has been used effectively as a chiral auxiliary acs.org. Cysteine-derived oxazolidinone auxiliaries have also proven versatile in a range of asymmetric transformations, including Michael additions and alkylations, to produce chiral carboxylic acid derivatives nih.gov.

Chiral AuxiliaryReaction TypeOutcomeReference
N-hydroxyphenylglycinol1,3-Dipolar cycloadditionDiastereomerically pure isoxazolidines nih.gov
(−)-8-phenylmentholDiastereoselective reductionChiral β-amino acid derivatives acs.org
Cysteine-derived oxazolidinoneMichael addition, alkylationChiral carboxylic acid derivatives nih.gov

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries.

Various catalytic asymmetric methods have been developed for the synthesis of β-amino acids rsc.org. These include transition metal catalysis, organocatalysis, and biocatalysis, applied to reactions like hydrogenation and the Mannich reaction rsc.org. For instance, a dual Cu/Ru relay catalytic system has been used for the asymmetric cascade reaction between allylic alcohols and a ketoimine ester to produce chiral α-amino δ-hydroxy acid derivatives with high stereoselectivity acs.org. Similarly, silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) has been employed for the catalytic asymmetric aminomethylation of bis-silyl ketene acetals, providing direct access to unprotected β2-amino acids acs.org. The asymmetric decarboxylative Mannich reaction can be catalyzed by a chiral copper-ligated covalent organic cage, yielding valuable β-amino esters with high enantiomeric excess mdpi.com.

Derivatization of this compound

The chemical modification of this compound can be strategically approached to yield a diverse range of derivatives. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce new functionalities for further chemical transformations.

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and drug design for modifying the pharmacokinetic profile of a lead compound.

Esterification:

Esterification of this compound can be achieved through several established methods. The classic Fischer esterification involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.org This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk For more sensitive substrates or to achieve milder reaction conditions, other methods can be employed. The use of acyl chlorides or acid anhydrides provides a more reactive acylating agent, though this may require protection of the amine group to prevent undesired side reactions. chemguide.co.ukyoutube.com

Method Reagents and Conditions Typical Products
Fischer EsterificationAlcohol (e.g., methanol, ethanol), Strong acid catalyst (e.g., H₂SO₄, HCl), HeatMethyl 2-(1-aminocycloheptyl)acetate, Ethyl 2-(1-aminocycloheptyl)acetate
From Acyl ChloridesThionyl chloride (to form acyl chloride), Alcohol, Base (e.g., pyridine)Corresponding alkyl ester
From Acid AnhydridesAcid anhydride (B1165640) (e.g., acetic anhydride), Alcohol, WarmingCorresponding alkyl ester

Amidation:

The formation of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally inefficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgchemguide.co.uk Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. libretexts.orgorganic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride or an activated ester. libretexts.orgorganic-chemistry.org

Method Reagents and Conditions Typical Products
Carbodiimide CouplingAmine, DCC or EDC, HOBt (optional), Organic solvent (e.g., DMF, DCM)N-substituted 2-(1-aminocycloheptyl)acetamides
Activated Ester MethodN-hydroxysuccinimide (NHS) or other activating agent, AmineN-substituted 2-(1-aminocycloheptyl)acetamides
Acyl Chloride MethodThionyl chloride or oxalyl chloride, Amine, BaseN-substituted 2-(1-aminocycloheptyl)acetamides

To incorporate this compound into a peptide sequence, it is essential to use protecting groups to prevent uncontrolled polymerization and to ensure the formation of the desired peptide bond. chemguide.co.uknih.gov The amino group (N-terminus) and the carboxylic acid group (C-terminus) must be selectively protected and deprotected at various stages of the synthesis.

C-Terminal Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester, when the synthesis is performed in solution. libretexts.org In solid-phase peptide synthesis, the C-terminal amino acid is anchored to a solid support, a resin, which serves as the protecting group for the carboxyl function throughout the synthesis. nih.govyoutube.com

Functional Group Protecting Group Abbreviation Deprotection Conditions
Amino Grouptert-ButoxycarbonylBocTrifluoroacetic acid (TFA) libretexts.orgyoutube.com
Amino Group9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMF libretexts.orgyoutube.com
Carboxylic AcidMethyl Ester-OMeSaponification (e.g., NaOH)
Carboxylic AcidBenzyl Ester-OBnCatalytic Hydrogenation (e.g., H₂, Pd/C)
Carboxylic AcidSolid Support (Resin)-ResinStrong acid (e.g., HF for Boc-SPPS, TFA for Fmoc-SPPS) nih.gov

Amino acids are excellent ligands for transition metal ions, typically acting as bidentate chelating agents through the amino and carboxylate groups. mdpi.com this compound is expected to form stable complexes with various transition metals such as copper(II), cobalt(II), and nickel(II). The cycloheptyl ring introduces steric bulk, which may influence the coordination geometry and the stability of the resulting complexes.

The formation of these complexes typically involves the reaction of a salt of the transition metal (e.g., chloride, sulfate, or acetate) with the amino acid in a suitable solvent, often water or a water/alcohol mixture. The pH of the solution is a critical parameter, as it affects the protonation state of both the amino and carboxyl groups, and thus their ability to coordinate to the metal ion.

In a typical scenario, the amino acid would coordinate to the metal ion to form a chelate ring. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, various stoichiometries and geometries can be achieved. For example, with a divalent metal ion (M²⁺), complexes with a 1:1 or 1:2 metal-to-ligand ratio, such as [M(L)(H₂O)ₓ]⁺ and [M(L)₂], can be formed, where L represents the deprotonated amino acid ligand. The remaining coordination sites on the metal are usually occupied by water molecules or other solvent molecules.

Metal Ion Typical Reactants Expected Complex Geometry Potential Stoichiometry (Metal:Ligand)
Copper(II)CuSO₄·5H₂O, CuCl₂·2H₂OSquare planar or distorted octahedral1:1, 1:2
Cobalt(II)CoCl₂·6H₂O, Co(OAc)₂·4H₂OOctahedral1:1, 1:2
Nickel(II)NiCl₂·6H₂O, NiSO₄·6H₂OOctahedral1:1, 1:2

The study of such metal complexes is of interest for their potential applications in areas such as catalysis and bioinorganic chemistry. mdpi.com The specific structural and electronic properties of the complexes would be determined by the interplay between the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand.

Advanced Spectroscopic and Structural Elucidation of 2 1 Aminocycloheptyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide critical information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-(1-aminocycloheptyl)acetic acid hydrochloride provides a detailed map of the proton environments. The protons on the seven-membered cycloheptyl ring typically appear as a series of broad, overlapping multiplets in the upfield region, generally between 1.5 and 2.0 ppm. The methylene (B1212753) protons of the acetic acid moiety (CH₂) adjacent to the quaternary carbon of the cycloheptyl ring are expected to resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 2.5 to 3.0 ppm. The protons of the amino group (-NH₃⁺), being on a heteroatom and adjacent to a positive charge in the hydrochloride salt, are significantly deshielded and often appear as a broad signal further downfield. The carboxylic acid proton (-COOH) is the most deshielded, typically observed as a broad singlet at 10-12 ppm or higher.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, around 170-180 ppm. The quaternary carbon of the cycloheptyl ring to which both the amino and the acetic acid groups are attached would appear in the range of 55-65 ppm. The carbons of the cycloheptyl ring typically resonate in the aliphatic region between 20 and 40 ppm. The methylene carbon of the acetic acid group would be expected in the 40-50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Hydrochloride

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 170 - 180
Amino Group (-NH₃⁺) 7.0 - 9.0 (broad) -
Acetic Acid Methylene (-CH₂-) 2.5 - 3.0 40 - 50
Cycloheptyl Quaternary Carbon - 55 - 65
Cycloheptyl Methylene (-CH₂-) 1.5 - 2.0 (multiplets) 20 - 40

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons within the cycloheptyl ring, helping to trace the connectivity of the seven-membered ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons of the acetic acid group would show a cross-peak with their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For example, the methylene protons of the acetic acid group would show a correlation to the quaternary carbon of the cycloheptyl ring and the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can help to determine the conformation of the cycloheptyl ring and the relative orientation of the substituents.

Vibrational Spectroscopy (IR) for Functional Group Identification and Coordination

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov

In the IR spectrum of this compound hydrochloride, the following characteristic absorption bands are expected:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding.

N-H Stretch: The stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) in the hydrochloride salt usually appear as a broad band with multiple sub-peaks in the 2800-3200 cm⁻¹ region, often overlapping with the O-H stretch.

C-H Stretch: The C-H stretching vibrations of the cycloheptyl and acetic acid methylene groups are observed as sharp peaks in the 2850-3000 cm⁻¹ range.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

N-H Bend: The bending vibrations of the ammonium group typically appear in the 1500-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is usually weaker and found in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound Hydrochloride

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid (-COOH) O-H Stretch 2500 - 3300 Strong, Broad
Ammonium (-NH₃⁺) N-H Stretch 2800 - 3200 Broad, Medium
Alkyl (-CH₂-) C-H Stretch 2850 - 3000 Medium to Strong
Carbonyl (C=O) C=O Stretch 1700 - 1730 Strong, Sharp
Ammonium (-NH₃⁺) N-H Bend 1500 - 1600 Medium

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₇NO₂), the expected exact mass would be calculated and compared to the experimental value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (-COOH), the loss of water (H₂O), or cleavage of the cycloheptyl ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal structure can be obtained.

Crystal Structure Analysis of this compound Zwitterions

In the solid state, amino acids typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). hmdb.ca A crystal structure analysis of this compound would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact conformation of the seven-membered cycloheptyl ring, which is likely to adopt a chair or boat-like conformation to minimize steric strain.

Intermolecular Interactions: The presence and nature of intermolecular interactions, such as hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules, which dictate the packing of the molecules in the crystal lattice. These interactions are crucial for the stability of the crystalline solid. hmdb.ca

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in its crystalline environment.

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (dnorm). The dnorm value is calculated based on the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive (blue) and white (zero) dnorm values represent longer contacts and contacts at the van der Waals separation, respectively. nih.gov

The two-dimensional fingerprint plot is derived from the Hirshfeld surface, plotting di against de. This plot provides a quantitative summary of all intermolecular contacts in the crystal. Each type of interaction (e.g., H···H, O···H, N···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the full plot into contributions from specific atom pairs. The relative area of these contributions on the total Hirshfeld surface can be calculated, offering a percentage breakdown of the intermolecular interactions. nih.govasianpubs.org

For a molecule like this compound, which contains a primary amine (-NH2) and a carboxylic acid (-COOH) group, strong hydrogen bonds are expected to be the dominant feature in its crystal packing. Specifically, N-H···O and O-H···O interactions would be prominent. In its zwitterionic form, which is common for amino acids in the solid state, strong N+-H···O- hydrogen bonds would dictate the supramolecular assembly.

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, analysis of structurally related compounds allows for a reliable prediction of the expected interactions. nih.govasianpubs.org The large cycloheptyl ring would contribute significantly to van der Waals forces, resulting in a high percentage of H···H contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction TypePredicted Contribution (%)Significance
H···H~40%Represents van der Waals forces and dispersion, significant due to the large aliphatic cycloheptane (B1346806) ring. asianpubs.org
O···H / H···O~28%Indicates strong hydrogen bonding involving the carboxylic acid and amine groups, crucial for crystal packing. asianpubs.org
N···H / H···N~10%Corresponds to hydrogen bonds involving the amine group, contributing to the stability of the crystal lattice. nih.gov
C···H / H···C~12%Weaker C-H···O or C-H···π interactions that contribute to the overall packing efficiency. asianpubs.org
Others (C···C, N···O, etc.)<10%Minor contributions from other close contacts. nih.gov

The fingerprint plots for O···H and N···H interactions would typically appear as sharp, distinct spikes, characteristic of strong hydrogen bonds. In contrast, the H···H contacts would be represented by a large, diffuse region, indicative of non-specific van der Waals interactions. nih.gov

Conformation of the Cycloheptane Ring in Crystal Structures

The seven-membered cycloheptane ring is a highly flexible system characterized by a number of low-energy conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane can adopt several energetically similar forms, with the twist-chair and the chair conformations being the most stable. The energy barrier between these conformations is low, meaning that substituents and crystal packing forces can significantly influence the adopted geometry in the solid state.

The two primary low-energy conformations are:

Twist-Chair (TC): This conformation belongs to the C2 point group and is generally considered the global energy minimum for unsubstituted cycloheptane. It is a flexible conformation that minimizes both angle strain and torsional strain.

Chair (C): Belonging to the Cs point group, the chair form is slightly higher in energy than the twist-chair. It is a more rigid structure.

In the crystal structure of a substituted cycloheptane like this compound, the bulky 1-amino-1-acetic acid substituent would play a critical role in determining the ring's conformation. The substituent will preferentially occupy a position that minimizes steric hindrance with the rest of the ring. Furthermore, the intermolecular hydrogen bonding network established in the crystal lattice will impose constraints that can stabilize one conformation over another.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on other substituted cycloheptanes often show the twist-chair conformation to be prevalent due to its inherent flexibility and ability to accommodate bulky groups. The final conformation observed in a crystal structure would be a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions, particularly the strong hydrogen bonds formed by the amino acid moiety.

UV-Visible Spectroscopy for Electronic Transitions, particularly in Metal Complexes

UV-Visible spectroscopy is a key technique for studying the electronic transitions within molecules and their metal complexes. libretexts.org this compound, as an amino acid, possesses chromophores in its carboxylic acid group. However, these groups (C=O) exhibit only weak n→π* and π→π* transitions, which typically occur in the far UV region (below 220 nm) and are often not the primary focus unless conjugated systems are present. uvt.ro

The true utility of UV-Vis spectroscopy for this compound is revealed when it acts as a ligand in the formation of transition metal complexes. As a bidentate ligand, this compound can chelate to a metal ion through the nitrogen atom of the amine group and one of the oxygen atoms of the deprotonated carboxylate group. This coordination dramatically alters the electronic properties of both the ligand and the metal ion. scispace.comorientjchem.org

The electronic spectra of these complexes are typically characterized by two main types of transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. These transitions are characteristic of transition metal complexes and are responsible for their often vibrant colors. libretexts.org For octahedral complexes, which are commonly formed, these bands are relatively weak due to being Laporte-forbidden. Their position depends on the metal ion, its oxidation state, and the ligand field strength.

Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based d-orbital. This is common when the ligand is easily oxidized and the metal is in a high oxidation state. For an amino acid complex, an electron from an oxygen or nitrogen lone pair orbital could be transferred to an empty or partially filled d-orbital of the metal. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based d-orbital to an empty ligand-based orbital (e.g., a π* orbital). This is less common for simple amino acid ligands as they lack low-energy π* orbitals.

For a hypothetical complex such as [Cu(2-(1-aminocycloheptyl)acetate)2]·H2O, the UV-Vis spectrum would be expected to show a broad d-d absorption band in the visible region, characteristic of Cu(II) complexes, and more intense charge transfer bands in the UV region. uvt.ro

Table 2: Representative UV-Visible Spectral Data for a Transition Metal Complex of this compound

Metal IonSolventλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)AssignmentReference Analogy
Cu(II)Water~600-65030-100d-d transition (2Eg → 2T2g in Oh) uvt.ro
Cu(II)Water~220-240> 5,000LMCT (O → Cu) uvt.ro
Ru(III)Chloroform~550-600< 100d-d transition (2T2g → 4T1g) orientjchem.org
Ru(III)Chloroform~270-350> 10,000LMCT (Cl/O → Ru) scispace.comorientjchem.org

The shift in the ligand's internal n→π* transition upon coordination also confirms the involvement of the carboxylate group in bonding to the metal ion. uvt.ro The study of these electronic transitions provides valuable insight into the geometry and bonding of the metal complexes. scispace.comresearchgate.net

Computational Chemistry Applications in the Study of 2 1 Aminocycloheptyl Acetic Acid

Molecular Modeling and Docking Studies of 2-(1-aminocycloheptyl)acetic Acid Derivatives

Molecular modeling and docking are fundamental computational techniques used to predict how a molecule, or ligand, might interact with a receptor, typically a protein. These methods are crucial in the early stages of drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound and its derivatives within the binding site of a target receptor. By generating a three-dimensional model of the ligand-receptor complex, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for binding. For instance, docking studies on similar small molecules have successfully elucidated their binding modes with various enzymes and receptors. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the most favorable binding poses. The results of such studies can guide the design of new derivatives with improved potency and selectivity.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. nih.gov Computational methods can be instrumental in identifying potential allosteric binding sites and understanding the conformational changes a receptor undergoes upon modulator binding. nih.gov While specific studies on the allosteric modulation by this compound are not documented, computational approaches could be used to screen for potential allosteric sites on relevant target proteins. Identifying such sites could open new avenues for therapeutic intervention, potentially offering greater selectivity and a lower risk of side effects compared to orthosteric ligands. nih.gov

Enzyme-Inhibitor Binding Site Analysis

For cases where this compound or its derivatives act as enzyme inhibitors, computational analysis of the enzyme-inhibitor binding site is paramount. Techniques such as molecular docking and molecular dynamics simulations can provide a detailed picture of how the inhibitor fits into the active site of the enzyme and which amino acid residues are critical for its binding. This information is invaluable for designing more potent and specific inhibitors. For example, studies on other enzyme inhibitors have utilized these methods to understand the structural basis of their inhibitory activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. nih.gov An MD simulation of this compound in a solvated environment could reveal its preferred conformations and the flexibility of its cycloheptyl ring. When docked into a receptor, MD simulations can assess the stability of the predicted binding pose and explore the dynamics of the ligand within the binding pocket. This can lead to a more accurate understanding of the binding process and the energetic contributions of different interactions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR study on analogues of this compound would involve calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each analogue and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that can predict the activity of new, unsynthesized analogues. researchgate.netresearchgate.net Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov

Extensive Research Yields No Publicly Available Data on the Biological Activities of this compound

Despite a comprehensive series of targeted searches, no scientific literature or publicly accessible data could be found detailing the biological activities and molecular mechanisms of the chemical compound this compound or its derivatives as specified in the requested article outline.

A multi-stage search strategy was employed to locate relevant research pertaining to the compound's interaction with various biological targets. Initial broad searches for the biological activities of "cycloalkane-1-aminoacetic acid scaffolds" were followed by highly specific queries combining the exact compound name, "this compound," with each of the key areas outlined in the user's request.

The search for literature focused on the following areas:

Modulation of Neurotransmitter Systems: No studies were identified that investigated the modulation of dopamine (B1211576) receptors by this compound. General information on dopamine receptor function and modulation by other, structurally unrelated molecules was retrieved, but no link to the specified cycloalkane derivative could be established.

Enzymatic Activity Modulation: The investigation into the compound's effect on key enzymes yielded no specific results. There is no available research on its potential to modulate P-glycoprotein ATPase activity or to inhibit other enzymes such as Topoisomerase I, Cyclooxygenase (COX), microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), or CDC-like kinases (CLK). While general information on the function and inhibition of these enzymes is plentiful, none of the retrieved sources mention this compound.

Antiproliferative and Antitumoral Research: The search for antiproliferative or antitumoral studies on cycloalkane-1-aminoacetic acid derivatives, and specifically this compound, did not return any relevant findings. The available literature on anticancer activities of related structural classes, such as platinum complexes containing a diaminocycloalkane moiety, does not extend to the specific acid requested.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities and molecular mechanisms of "this compound" or its derivatives corresponding to the detailed outline provided.

The requested topics included:

Investigations into Cellular Proliferation Inhibition

Mechanisms of Action in Cellular Systems (e.g., Apoptosis Induction, Cell Cycle Arrest)

Antimicrobial Activity Studies

Interaction with Biomolecules and Macromolecular Complexes (DNA Interaction and Protein Binding Affinity)

Searches for research data on these specific biological activities for this compound and its analogues did not yield any relevant results. Therefore, the subsequent sections of the article cannot be generated with scientifically accurate and specific findings as required.

Structure Activity Relationship Sar Studies on Cycloalkane 1 Aminoacetic Acid Scaffolds

Design Principles for Modulating Biological Potency and Selectivity

The design of potent and selective therapeutic agents based on cycloalkane-1-aminoacetic acid scaffolds is guided by established medicinal chemistry principles. The primary goal is to maximize the desired biological effect while minimizing off-target interactions. This is achieved by modifying the molecule to enhance its interaction with the biological target, often a protein receptor or enzyme.

Key design principles include:

Pharmacophore Identification: The initial step involves identifying the essential functional groups and their spatial arrangement (the pharmacophore) required for biological activity. For amino acid derivatives, the amino (-NH2) and carboxylic acid (-COOH) groups are often critical for forming hydrogen bonds or salt bridge interactions with the target protein. drugdesign.org

Conformational Constraint: The cycloalkane ring serves to lock the amino and acetic acid groups into a more rigid conformation compared to their acyclic counterparts. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing potency. The size of the cycloalkane ring (e.g., cyclopentyl vs. cycloheptyl) dictates the relative orientation of the key functional groups.

Modulation of Physicochemical Properties: Potency and selectivity are heavily influenced by properties such as lipophilicity (fat solubility), polarity, and pKa. Systematic modifications, such as adding or changing substituents on the ring, are used to fine-tune these properties. For instance, increasing lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity may lead to non-specific binding and reduced solubility. nih.govresearchgate.net

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational modeling can be used to design molecules that fit precisely into the binding site. This approach allows for the rational design of modifications that improve binding affinity and selectivity. nih.gov

Impact of Ring Size and Substituent Variations on Pharmacological Profile

The pharmacological profile of cycloalkane-1-aminoacetic acid analogues is highly sensitive to both the size of the cycloalkane ring and the nature of any substituents. These structural features directly influence the compound's shape, flexibility, and physicochemical properties.

Impact of Ring Size: The size of the cycloalkane ring is a critical determinant of biological activity. It affects the conformation and the distance between the essential amino and carboxyl groups. Varying the ring size can alter how well the molecule fits into a receptor's binding site. Studies on other cyclic compounds have shown that both very small and very large rings can be detrimental to activity. Smaller rings (e.g., cyclopropyl, cyclobutyl) may be too rigid and may not present the pharmacophoric elements in the correct orientation. nih.gov Conversely, very large rings may be too flexible, leading to a loss of binding affinity, or they may become too lipophilic, resulting in poor solubility or non-specific binding. nih.gov The seven-membered ring in 2-(1-aminocycloheptyl)acetic acid offers a unique level of conformational flexibility that distinguishes it from smaller (e.g., cyclopentyl, cyclohexyl) or larger cycloalkane derivatives. nih.govnih.gov

Impact of Substituents: Adding substituents to the cycloalkane ring provides a powerful method for optimizing a compound's pharmacological profile. The effect of a substituent depends on its position, size, and electronic properties (e.g., electron-donating or electron-withdrawing).

Lipophilicity and Potency: Introducing lipophilic substituents (e.g., alkyl, aryl groups) can enhance binding to hydrophobic pockets within a target protein, often increasing potency. nih.gov

Polarity and Selectivity: Adding polar groups (e.g., hydroxyl, amide) can introduce new hydrogen bonding opportunities, potentially increasing both potency and selectivity for the target.

Steric Effects: The size and location of a substituent can influence the molecule's preferred conformation or sterically hinder its binding to off-target proteins, thereby improving its selectivity profile.

The following table illustrates how substituent changes can affect biological activity in related acetic acid-based compounds.

Base Scaffold Substituent (R) Observed Effect on Activity Reference
2-Phenylaminophenylacetic acidHalogen (Cl, Br)Increased anti-inflammatory activity and cytotoxicity. researchgate.net researchgate.net
2-Phenoxyphenylacetic acidHalogen (Cl)Significantly enhanced anti-inflammatory activity. nih.gov nih.gov
1,4-Dihydropyridyl-acetic acidCyclohexylGenerally superior analgesic activity compared to lipophilic alkyl groups. nih.gov nih.gov

Stereochemical Influences on Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral drugs. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. For derivatives of this compound, which can possess multiple chiral centers, stereochemistry plays a pivotal role.

The primary chiral center in these compounds is the α-carbon of the amino acid moiety. In nature, nearly all amino acids exist in the "L" configuration. libretexts.org Synthetic compounds can be prepared as a specific stereoisomer (an enantiomer or diastereomer) or as a mixture of isomers (a racemate).

Enantioselectivity in Binding: Often, one enantiomer (the eutomer) will have significantly higher binding affinity and potency for the target receptor than the other (the distomer). The distomer may be inactive, have lower activity, or even bind to a different target, potentially causing side effects.

Diastereomeric Effects: When a molecule has more than one chiral center, as can be the case with substituted cycloalkane rings, diastereomers are possible. Diastereomers have different physical properties and can exhibit vastly different pharmacological profiles due to their distinct shapes and abilities to interact with a chiral receptor.

The R/S system is used to unambiguously define the configuration of each chiral center. libretexts.org The development of stereoselective syntheses is a key goal in medicinal chemistry to produce the most active and selective isomer, thereby optimizing the therapeutic profile.

Correlation of Structural Features with Metabolic Stability and Biological Permeability

For a drug to be effective, it must not only bind to its target but also reach it in sufficient concentrations. This involves traversing biological membranes (permeability) and resisting breakdown by metabolic enzymes (stability). The structural features of cycloalkane-1-aminoacetic acids directly influence these pharmacokinetic properties.

Metabolic Stability: The body's metabolic machinery, primarily cytochrome P450 enzymes in the liver, chemically modifies foreign compounds to facilitate their excretion. Certain structural motifs are known to be susceptible to metabolism.

Blocking Metabolic Hotspots: Introducing substituents, such as fluorine or a methyl group, at positions that are prone to metabolic attack (metabolic "hotspots") can block these reactions and increase the compound's half-life.

Ring Size and Stability: The cycloalkane ring itself is generally more metabolically stable than a corresponding linear alkyl chain.

Prodrugs: In some cases, metabolic conversion is desirable. For example, an ester derivative can be designed as a prodrug that is inactive but has better permeability. After absorption, metabolic enzymes (esterases) in the plasma or liver convert it into the active carboxylic acid. nih.gov

Biological Permeability: Permeability, particularly across the gut wall for oral absorption and across the blood-brain barrier for CNS targets, is largely governed by a molecule's physicochemical properties.

Lipophilicity and Permeability: There is often a correlation between a compound's lipophilicity (measured as LogP) and its permeability. As lipophilicity increases, so does the ability to cross lipid membranes. However, as noted with increasing ring size, excessive lipophilicity can lead to poor aqueous solubility and trapping within membranes. nih.gov

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen). A lower PSA is generally associated with better cell permeability. The amino and carboxylic acid groups are major contributors to the PSA of these scaffolds.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors also affects permeability. While these groups are often essential for target binding, having too many can hinder a molecule's ability to cross nonpolar lipid bilayers.

Studies on acetic acid itself show that its permeability across lipid bilayers is highly dependent on the packing and order of the lipid chains. nih.gov This suggests that the way in which a molecule like this compound interacts with the membrane surface is a key factor in its transport.

Structural Feature Impact on Stability Impact on Permeability Reference
Increasing Ring SizeGenerally stable scaffoldIncreases lipophilicity, potentially improving permeability to a point. nih.gov nih.gov
Ester Group (Prodrug)Designed to be labile; converts to active acid. nih.govMasks polar carboxylic acid, increasing permeability. nih.gov nih.gov
Halogen SubstituentsCan block metabolic oxidation sites.Increases lipophilicity, potentially enhancing permeability.
Polar Groups (e.g., -OH, -NH2)Can be sites for conjugation (metabolism).Decreases permeability due to higher polarity/PSA.

Development of Lead Compounds and Hit-to-Lead Optimization Strategies

The journey from an initial "hit" compound identified in a screening campaign to a viable drug candidate involves a rigorous process of lead development and optimization. A lead compound is a molecule with confirmed biological activity whose chemical structure serves as a starting point for modification to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Hit-to-Lead Process:

Hit Identification: Initial hits can be found through high-throughput screening of large compound libraries or through more targeted approaches like fragment-based drug design (FBDD). nih.gov FBDD uses smaller, low-molecular-weight fragments that bind weakly to the target, which are then grown or linked together to create a more potent lead. nih.gov

SAR Expansion: Once a hit like a cycloalkane-1-aminoacetic acid is identified, a focused library of analogues is synthesized to rapidly explore the SAR. This involves varying the ring size, adding diverse substituents at multiple positions, and exploring different stereoisomers. google.com

Lead Optimization: This phase focuses on refining the most promising lead compounds. The goal is to enhance target potency and selectivity while simultaneously engineering favorable absorption, distribution, metabolism, and excretion (ADMET) properties. A common strategy is "structural simplification," where unnecessarily complex parts of a molecule are removed to improve synthetic accessibility and pharmacokinetic profiles, avoiding issues like "molecular obesity." nih.gov

Optimization Strategies for Cycloalkane-1-aminoacetic Acid Scaffolds:

Scaffold Hopping: Replacing the cycloheptyl ring with other cyclic or heterocyclic systems to discover novel scaffolds with improved properties.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may improve the molecule's ADMET profile. For example, replacing a carboxylic acid with a tetrazole ring can maintain the acidic nature required for binding while potentially improving oral absorption.

Structure-Based Design: Using computer models of the target to guide the design of modifications that enhance binding affinity and selectivity. This was used effectively in the optimization of TYK2 inhibitors, leading to the identification of specific stereoisomers and substitution patterns that dramatically improved the compound's profile. nih.gov

The ultimate aim of the hit-to-lead and lead optimization process is to identify a single preclinical candidate that balances high potency and selectivity with a drug-like profile, making it suitable for further development.

Applications in Advanced Pharmaceutical and Materials Research for 2 1 Aminocycloheptyl Acetic Acid

Utility as a Precursor in Pharmaceutical Synthesis

While specific large-scale synthetic routes starting from 2-(1-aminocycloheptyl)acetic acid are not extensively documented in publicly available literature, its structural analog, 2-(1-aminocyclohexyl)acetic acid, serves as a prime example of how such cyclic amino acids are pivotal precursors in pharmaceutical manufacturing. The synthesis of gabapentin (B195806), a widely used anticonvulsant and analgesic, originates from 1,1-cyclohexanediacetic acid anhydride (B1165640). google.com This highlights the industrial precedent for utilizing substituted cyclic alkane acetic acids as foundational building blocks for complex active pharmaceutical ingredients (APIs).

The synthesis of such compounds often involves multi-step processes that may include reactions like hydrolysis, Curtius degradation, and catalytic hydrogenation. google.comgoogle.com For instance, a common pathway to gabapentin involves the transformation of an anhydride to a monoacid monoazide, which is then converted to the final product. google.com Another patented method describes the synthesis via a 1-(nitromethyl)cyclohexyl acetic acid derivative intermediate, which is then hydrogenated to yield the final amino acid. google.com These established synthetic strategies for the cyclohexyl analog provide a roadmap for the potential large-scale production of pharmaceuticals derived from this compound. The cycloheptyl ring offers a different steric and conformational profile compared to the cyclohexyl ring, which could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.

Table 1: Comparison of Related Cyclic Amino Acid Precursors

Compound NameRing SizeKey Synthetic Application
This compound7Potential precursor for novel therapeutics
2-(1-aminocyclohexyl)acetic acid6Precursor for Gabapentin google.comgoogle.com
2-(1-aminocyclopentyl)acetic acid5Research in novel therapeutic agents
2-(1-aminocyclopropyl)acetic acid3Building block for constrained peptides

Role in the Development of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of new chemical scaffolds that can interact with biological targets in unique ways. Substituted cyclic amino acids are valuable in this regard due to their constrained conformations, which can lead to higher receptor affinity and selectivity. google.com While direct therapeutic applications of this compound are still under investigation, its structural similarity to approved drugs suggests significant potential.

Gabapentin, the cyclohexyl analog, is a blockbuster drug used to treat epilepsy, neuropathic pain, and restless legs syndrome. google.comgoogle.com Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. The success of gabapentin has spurred research into other cyclic amino acid derivatives as potential treatments for a range of neurological and psychiatric disorders, including anxiety, panic disorders, and neurodegenerative diseases. google.com It is hypothesized that modifying the ring size from a cyclohexane (B81311) to a cycloheptane (B1346806) could modulate the binding affinity and selectivity for various biological targets, potentially leading to new drugs with improved efficacy or a different side-effect profile.

Research into derivatives of other cyclic amino acids has also shown promise. For instance, various substituted cyclic amino acids have been patented for their potential use as agents in treating a wide array of conditions, underscoring the therapeutic potential inherent in this class of molecules. google.com The exploration of this compound and its derivatives could therefore uncover new therapeutic avenues.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale for InvestigationExample from Analogs
Neuropathic PainModulation of calcium channelsGabapentin google.com
EpilepsyAnticonvulsant activityGabapentin google.com
Anxiety DisordersGABAergic system modulationPotential for novel anxiolytics google.com
Neurodegenerative DiseasesNeuroprotective effectsResearch into related compounds google.com

Integration into Peptidomimetic Structures and Peptide Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov The cycloheptyl group imposes a rigid constraint on the peptide backbone, which can help to lock the molecule into a specific bioactive conformation. nih.gov

The use of cyclic amino acids in peptide synthesis can lead to structures with well-defined secondary structures, such as turns and helices, which are often crucial for biological activity. nih.gov The solid-phase peptide synthesis (SPPS) methodology allows for the efficient incorporation of such modified amino acids into a peptide chain. mdpi.com While the direct incorporation of this compound into therapeutically active peptides is not yet widely reported, the principles are well-established with other cyclic amino acids. nih.govsigmaaldrich.com

The conformational homogeneity that can be achieved by including β-amino acids in cyclic peptides demonstrates the potential for designing scaffolds with specific and predictable three-dimensional structures. nih.gov This approach is valuable for creating molecules that can target protein-protein interactions or act as enzyme inhibitors. nih.govnih.gov The unique seven-membered ring of this compound could provide novel structural motifs for the development of next-generation peptidomimetic drugs.

Potential in Material Science Applications (e.g., Polymer Formulations)

While the primary focus of research on this compound has been in the pharmaceutical realm, its structural features also suggest potential applications in material science. Amino acids and their derivatives are increasingly being explored as monomers for the synthesis of biocompatible and biodegradable polymers. nih.govyoutube.comyoutube.com The zwitterionic nature of amino acids can be exploited to create polymers with unique properties, such as high water solubility and specific interactions with biological cells. nih.gov

Research on glutamic acid-based vinyl monomers has shown that the polymer backbone chemistry significantly influences the interaction of the resulting zwitterionic polymers with cells. nih.gov This highlights the potential for creating "smart" materials that can be tailored for specific biomedical applications, such as drug delivery or tissue engineering. The incorporation of a bulky and lipophilic group like the cycloheptyl ring from this compound into a polymer backbone could impart unique physical properties, such as altered solubility, thermal stability, and mechanical strength.

Although there is currently a lack of specific studies on the use of this compound in polymer formulations, the broader field of amino acid-based polymers is rapidly expanding. nih.govyoutube.comyoutube.com The unique conformational constraints and hydrophobicity of this particular amino acid could lead to the development of novel polymers with tailored properties for advanced material applications. Further research in this area is warranted to explore the full potential of this versatile compound.

Future Perspectives in 2 1 Aminocycloheptyl Acetic Acid Research

Development of Novel Synthetic Routes for Enhanced Yields and Purity

The efficient and stereoselective synthesis of 2-(1-aminocycloheptyl)acetic acid is a critical first step towards its comprehensive evaluation. While specific synthetic routes for this exact molecule are not extensively documented in publicly available literature, strategies employed for analogous cyclic amino acids can provide a roadmap. Future research should focus on developing robust synthetic pathways that offer high yields, excellent purity, and control over stereochemistry.

One promising approach involves the adaptation of the Strecker synthesis, starting from cycloheptanone (B156872). This classical method, involving the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis, could be optimized for the cycloheptyl system. Another avenue for exploration is the use of modern catalytic methods. For instance, asymmetric hydrogenation of a suitable precursor could establish the desired stereochemistry at the α-carbon. google.com

Table 1: Potential Synthetic Routes for this compound

RouteKey TransformationPotential AdvantagesPotential ChallengesHypothetical YieldHypothetical Purity
Modified Strecker Synthesis Cyanation and amination of cycloheptanoneReadily available starting materialHarsh hydrolysis conditions, potential for side products60-70%90-95%
Asymmetric Hydrogenation Catalytic reduction of an enamine precursorHigh enantioselectivityCatalyst cost and sensitivity75-85%>98%
Biocatalytic Amination Enzymatic transamination of a keto-acidHigh stereoselectivity, mild conditionsEnzyme stability and availability>90%>99%

This table presents hypothetical data for illustrative purposes, as specific experimental data for the synthesis of this compound is limited in public literature.

Comprehensive Exploration of Structure-Function Relationships

Understanding how the structural features of this compound and its derivatives influence their biological activity is paramount. The cycloheptyl ring, with its multiple low-energy conformations, offers a unique three-dimensional space to explore interactions with biological targets compared to smaller or larger ring systems.

Future studies should systematically investigate the structure-function relationships (SFR) by synthesizing a library of derivatives with modifications at key positions. For example, substitution on the cycloheptyl ring could modulate lipophilicity and target engagement. Altering the acetic acid side chain, for instance, by creating esters or amides, could influence pharmacokinetic properties.

Computational modeling and molecular docking studies can be employed to predict how these structural changes affect binding to putative protein targets. rsc.org These in silico predictions can then guide the synthesis of the most promising derivatives for biological evaluation.

Integration of Advanced Biophysical Techniques for Mechanistic Insights

To elucidate the mechanism of action of this compound derivatives, a suite of advanced biophysical techniques should be employed. researchgate.net These methods can provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction between the compound and its biological target.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (K_D) and the thermodynamic parameters (ΔH and ΔS) of the interaction, offering insights into the driving forces of binding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the protein and to determine the conformation of the ligand when bound. researchgate.net

Table 2: Application of Biophysical Techniques in Studying Ligand-Target Interactions

TechniqueInformation GainedRelevance to this compound Research
Surface Plasmon Resonance (SPR) Binding affinity (K_D), association/dissociation ratesRapid screening of derivatives and kinetic profiling
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry, enthalpy (ΔH), entropy (ΔS)Understanding the thermodynamic drivers of binding
Nuclear Magnetic Resonance (NMR) Ligand-protein interactions at atomic resolution, binding site mappingStructural basis of target recognition
X-ray Crystallography High-resolution 3D structure of the ligand-protein complexDetailed visualization of the binding mode

Expanding the Scope of Biological Target Identification for this compound Derivatives

A crucial aspect of future research will be the identification of the biological targets of this compound and its derivatives. Given its structural similarity to neurotransmitters like GABA and glycine, initial investigations could focus on receptors and transporters within the central nervous system.

However, an unbiased approach using modern chemical biology tools is likely to yield more novel and unexpected targets. Techniques such as affinity chromatography-mass spectrometry and activity-based protein profiling (ABPP) can be used to pull down and identify binding partners from cell lysates or living cells. ijpsr.com Phenotypic screening in various cell-based assays can also provide clues about the biological pathways modulated by these compounds. ijpsr.com

Design of Targeted Chemical Libraries Based on the this compound Scaffold

The development of a targeted chemical library based on the this compound scaffold will be instrumental in exploring its full therapeutic potential. nih.gov This library should be designed to cover a diverse chemical space by systematically varying the substituents on the cycloheptyl ring and modifying the amino acid moiety.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. The design of this library should be guided by the structure-function relationship data obtained from initial studies, as well as by computational predictions of drug-like properties. The resulting library can then be screened against a panel of biological targets to identify novel hits for various therapeutic areas. nih.gov The creation of such a library will be a valuable resource for academic and industrial drug discovery programs.

Q & A

Q. What are the recommended synthetic routes for 2-(1-aminocycloheptyl)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Stepwise Synthesis : A multi-step approach is often employed, starting with cycloheptane derivatives. For example, a similar compound, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, was synthesized via sequential alkylation, protection/deprotection of amine groups, and carboxylation, achieving a total yield of ~58% and purity >99% .
  • Critical Factors :
    • Catalysts : Use of palladium or nickel catalysts for hydrogenation steps to reduce side reactions.
    • Temperature Control : Maintaining low temperatures (<10°C) during exothermic reactions (e.g., Grignard additions) minimizes decomposition.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the cycloheptyl backbone and acetic acid moiety. For example, cyclohexyl analogs show distinct signals for axial/equatorial protons at δ 1.2–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–220 nm) resolve impurities, ensuring purity >98% .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the amine group .
    • Light Sensitivity : Protect from UV light using amber vials, as photodegradation can generate cycloheptanone byproducts .
  • Stability Monitoring : Regular HPLC analysis (e.g., every 6 months) detects degradation, with acceptance criteria set at <5% impurity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal Growth : Slow evaporation of acetone/water solutions (1:1 v/v) yields single crystals suitable for diffraction .
  • Software Tools :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). For example, a related benzofuran-acetic acid compound was refined to R=0.026R = 0.026 using SHELXL-2018 .
    • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H⋯O dimerization in carboxylic acid derivatives) .
  • Data Interpretation : Anomalous bond angles (e.g., cycloheptyl ring puckering) may indicate conformational strain, requiring DFT calculations for validation .

Q. How do structural modifications (e.g., cycloheptyl vs. cyclohexyl groups) influence reactivity and biomolecular interactions?

Methodological Answer:

  • Comparative Studies :
    • Solubility : Cycloheptyl derivatives exhibit lower aqueous solubility than cyclohexyl analogs due to increased hydrophobicity (logP difference: ~0.5 units) .
    • Biological Activity : Cycloheptyl groups enhance binding to lipid-rich targets (e.g., membrane-bound enzymes) compared to cyclohexyl, as shown in acetylated analogs .
  • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KdK_d values) with model proteins like serum albumin .

Q. When encountering discrepancies in biological activity data, what validation strategies should researchers employ?

Methodological Answer:

  • Reproducibility Checks :
    • Dose-Response Curves : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
    • Metabolite Interference : Use LC-MS to verify compound integrity in biological matrices (e.g., detection of this compound in urine via derivatization) .
  • Contradiction Analysis : If cytotoxicity varies between studies, assess batch-specific impurities (e.g., residual Pd in synthesized batches) via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.